VU6004909

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

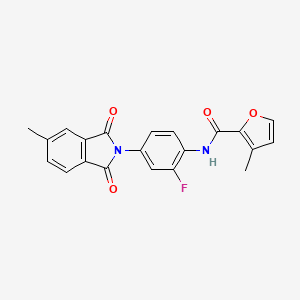

C21H15FN2O4 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide |

InChI |

InChI=1S/C21H15FN2O4/c1-11-3-5-14-15(9-11)21(27)24(20(14)26)13-4-6-17(16(22)10-13)23-19(25)18-12(2)7-8-28-18/h3-10H,1-2H3,(H,23,25) |

InChI Key |

OFLFGTPTGVETJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=CO4)C)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to VU6004909, a Positive Allosteric Modulator of the mGlu1 Receptor

Introduction

VU6004909 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). As a Class C G-protein coupled receptor (GPCR), mGlu1 plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neuropsychiatric and neurological disorders, including schizophrenia. This compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own. This property makes it a valuable pharmacological tool for studying mGlu1 function and a potential therapeutic agent. This guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and key experimental methodologies.

Mechanism of Action

This compound acts as a positive allosteric modulator by binding to a topographically distinct site from the orthosteric glutamate-binding site on the mGlu1 receptor. This allosteric binding potentiates the receptor's response to glutamate, increasing both the potency and maximal efficacy of glutamate-mediated signaling. The primary signaling cascade initiated by mGlu1 receptor activation is through the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| EC50 | Human mGlu1 | 25.7 nM | [1] |

| EC50 | Rat mGlu1 | 31 nM | [1] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Dose | Effect | Reference |

| Amphetamine-Induced Hyperlocomotion | Mouse | 30 mg/kg, i.p. | Dose-dependently reversed hyperlocomotion | [1] |

| Amphetamine-Induced Hyperlocomotion | Mouse | 60 mg/kg, i.p. | Significantly attenuated hyperlocomotion | [1] |

| Stimulus-Induced Dopamine (B1211576) Release in Dorsolateral Striatum | Mouse | 60 mg/kg, i.p. | Significantly reduced dopamine release | [1] |

| DHPG-induced Inhibition of Dopamine Release (ex vivo) | Mouse | 3 µM (in presence of 10 µM DHPG) | Robust inhibition of dopamine release | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Tmax | 40 minutes | Intraperitoneal (i.p.) | [1] |

Experimental Protocols

Calcium Mobilization Assay for mGlu1 PAM Activity

This in vitro assay is a common method to determine the potency and efficacy of allosteric modulators of Gq-coupled receptors like mGlu1.

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing the mGlu1 receptor.

Materials:

-

HEK293 cells stably expressing the human or rat mGlu1 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

L-glutamate (orthosteric agonist).

-

This compound.

-

384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the mGlu1-expressing HEK293 cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: On the day of the assay, remove the culture medium and add the Fluo-4 AM loading buffer containing Pluronic F-127 to each well. Incubate for 1 hour at 37°C.

-

Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate 384-well plate. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).

-

Assay Execution:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for a few seconds.

-

The instrument's liquid handler adds the this compound solutions to the cell plate, and fluorescence is monitored for a defined period to detect any direct agonist activity.

-

Subsequently, the glutamate solution is added to all wells, and the fluorescence response is continuously recorded to measure the potentiation of the glutamate response by this compound.

-

-

Data Analysis: The change in fluorescence intensity over baseline is calculated. The concentration-response curves for this compound in the presence of a fixed concentration of glutamate are plotted, and the EC50 value is determined using non-linear regression.

Amphetamine-Induced Hyperlocomotion in Mice

This in vivo behavioral model is widely used to screen for antipsychotic-like activity.

Objective: To assess the ability of this compound to reverse the hyperlocomotor activity induced by amphetamine.

Materials:

-

Male C57BL/6J mice.

-

Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

-

D-amphetamine sulfate.

-

This compound.

-

Vehicle (e.g., 10% Tween 80 in saline).

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Habituation: Place each mouse into an individual open-field chamber and allow them to habituate for 30-60 minutes.

-

Drug Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 10, 30, 60 mg/kg).

-

Return the mice to their home cages for a designated pretreatment period (e.g., 30 minutes).

-

Administer D-amphetamine (e.g., 2-5 mg/kg, subcutaneous injection) or saline to the appropriate groups.

-

-

Locomotor Activity Recording: Immediately after amphetamine administration, place the mice back into the open-field chambers and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes.

-

Data Analysis: The total locomotor activity is quantified for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between the different treatment groups to determine if this compound significantly attenuates the amphetamine-induced hyperlocomotion.

Visualizations

mGlu1 Receptor Signaling Pathway

Caption: Canonical Gq-coupled signaling pathway of the mGlu1 receptor and its positive modulation by this compound.

Experimental Workflow for In Vivo Dopamine Release Measurement

Caption: Workflow for measuring the effect of this compound on striatal dopamine release using fast-scan cyclic voltammetry.

References

The Discovery and Development of VU6004909: A Technical Guide to a Key mGlu1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Developed as a tool compound for in vivo research in rodents, its discovery has been instrumental in elucidating the therapeutic potential of mGlu1 modulation for central nervous system disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, including its synthesis, structure-activity relationship, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Discovery and History

This compound emerged from a lead optimization program focused on the VU0486321 series of mGlu1 PAMs. This series was identified through high-throughput screening and subsequent medicinal chemistry efforts aimed at developing potent and selective modulators of mGlu1 with favorable pharmacokinetic properties for in vivo studies. The initial lead compounds in this series, while potent, suffered from limitations such as poor metabolic stability and off-target effects.

The development of this compound was part of a systematic effort to improve the drug-like properties of the VU0486321 scaffold. Through iterative structure-activity relationship (SAR) studies, researchers at Vanderbilt University optimized the core structure to enhance potency, selectivity, and central nervous system (CNS) penetration. This compound was identified as an "early generation rodent in vivo tool compound" that demonstrated a desirable balance of these properties, enabling its use in preclinical models to probe the function of mGlu1.[1]

Chemical Synthesis

The synthesis of this compound and its analogs generally follows a convergent approach, characteristic of the VU0486321 series. A key step involves the HATU-mediated amide coupling of a substituted benzoic acid with a suitable amine-containing heterocyclic fragment. This is followed by a Suzuki-Miyaura cross-coupling reaction to install the final aryl or heteroaryl group. While a specific synthesis scheme for this compound is not detailed in the public literature, the general synthetic route for closely related analogs provides a clear blueprint for its preparation.

dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

"Substituted_Benzoic_Acid" [label="Substituted Benzoic Acid"]; "Amine_Heterocycle" [label="Amine-containing Heterocycle"]; "HATU_Coupling" [label="HATU-mediated\nAmide Coupling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Amide_Intermediate" [label="Amide Intermediate"]; "Boronic_Acid_Ester" [label="Aryl/Heteroaryl\nBoronic Acid/Ester"]; "Suzuki_Coupling" [label="Suzuki-Miyaura\nCross-Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "VU6004909_Analog" [label="this compound Analog", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Substituted_Benzoic_Acid" -> "HATU_Coupling"; "Amine_Heterocycle" -> "HATU_Coupling"; "HATU_Coupling" -> "Amide_Intermediate"; "Amide_Intermediate" -> "Suzuki_Coupling"; "Boronic_Acid_Ester" -> "Suzuki_Coupling"; "Suzuki_Coupling" -> "VU6004909_Analog"; } .dot Caption: Generalized synthetic pathway for this compound analogs.

In Vitro Pharmacology

This compound is a potent positive allosteric modulator of both human and rat mGlu1 receptors. It exhibits high selectivity for mGlu1 over other mGlu receptor subtypes.

| Parameter | Species | Value (nM) | Reference |

| EC50 | Human mGlu1 | 25.7 | [2] |

| EC50 | Rat mGlu1 | 31 | [2] |

In Vivo Pharmacology and Efficacy

This compound has been demonstrated to be effective in rodent models of psychosis, consistent with the hypothesis that mGlu1 modulation can impact dopamine (B1211576) signaling pathways implicated in schizophrenia.

Antipsychotic-like Activity

Amphetamine-Induced Hyperlocomotion: this compound attenuates the increase in locomotor activity induced by amphetamine in mice, a preclinical model sensitive to antipsychotic drugs. A dose of 60 mg/kg was shown to be effective.

Prepulse Inhibition (PPI) of the Startle Reflex: this compound dose-dependently reverses the disruption of PPI caused by amphetamine in mice. Significant effects were observed at doses of 30 mg/kg and 60 mg/kg.[3] This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.

| Model | Species | Dose (mg/kg, i.p.) | Effect | Reference |

| Amphetamine-Induced Hyperlocomotion | Mouse | 60 | Significant reduction in locomotor activity | [4] |

| Amphetamine-Disrupted PPI | Mouse | 30 | Significant reversal of PPI deficit | [3] |

| Amphetamine-Disrupted PPI | Mouse | 60 | Significant reversal of PPI deficit | [3] |

Modulation of Dopamine Release

Fast-scan cyclic voltammetry (FSCV) studies in anesthetized mice have shown that systemic administration of this compound (60 mg/kg) significantly reduces electrically evoked dopamine release in the dorsolateral striatum.[3] This provides a direct link between the behavioral effects of this compound and its ability to modulate dopamine neurotransmission.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in rodents is not extensively published. However, its characterization as a rodent in vivo tool compound implies that it possesses adequate CNS penetration and a pharmacokinetic profile suitable for behavioral studies. Pharmacokinetic studies in dogs revealed low clearance (14 mL/min/kg), a long half-life (16.8 h), and a large volume of distribution (12 L/kg).[1]

| Parameter | Species | Value | Route | Reference |

| Clearance (CLp) | Dog | 14 mL/min/kg | - | [1] |

| Half-life (t1/2) | Dog | 16.8 h | - | [1] |

| Volume of Distribution (Vss) | Dog | 12 L/kg | - | [1] |

Signaling Pathway

As a positive allosteric modulator, this compound does not activate the mGlu1 receptor directly but enhances its response to the endogenous ligand, glutamate. The mGlu1 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Experimental Protocols

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release

-

Animal Preparation: Male C57BL/6J mice are anesthetized with isoflurane.

-

Electrode Implantation: A carbon-fiber microelectrode is lowered into the dorsolateral striatum. A stimulating electrode is placed to target the medial forebrain bundle.

-

Data Acquisition: A triangular waveform is applied to the carbon-fiber electrode. Dopamine release is evoked by electrical stimulation of the medial forebrain bundle. The resulting current is measured and converted to dopamine concentration.

-

Drug Administration: this compound (e.g., 60 mg/kg) or vehicle is administered intraperitoneally (i.p.), and dopamine release is monitored over time.

Prepulse Inhibition (PPI) of the Startle Reflex

-

Apparatus: Startle response system with a ventilated, sound-attenuating chamber.

-

Acclimation: Mice are placed in the startle chamber and allowed to acclimate for a set period (e.g., 5 minutes) with background white noise.

-

Testing Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 82, 90 dB) that does not elicit a startle.

-

Prepulse-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

Drug Administration: Mice are pretreated with this compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle, followed by an injection of amphetamine (e.g., 4 mg/kg, s.c.) or saline before the test session.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

Conclusion

This compound has proven to be a valuable pharmacological tool for investigating the role of mGlu1 in the CNS. Its favorable in vitro and in vivo properties have enabled key studies demonstrating the potential of mGlu1 positive allosteric modulation as a novel therapeutic strategy for schizophrenia. This technical guide consolidates the available information on this compound to serve as a resource for researchers in the field of neuroscience and drug discovery, facilitating the design of future experiments and the development of next-generation mGlu1-targeted therapeutics.

References

- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 1. SAR of modifications to the central aryl core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 3. Engineering plasma stability by discovery and optimization of isoindolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

VU6004909: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is chemically known as N-(2-fluoro-4-(5-methyl-1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide.[1] It is a white to off-white solid.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(2-fluoro-4-(5-methyl-1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide | [1] |

| SMILES | O=C(C1=C(C)C=CO1)NC2=CC=C(N3C(C4=CC=C(C)C=C4C3=O)=O)C=C2F | [2][3] |

| InChI Key | OFLFGTPTGVETJG-UHFFFAOYSA-N | [1] |

| Chemical Formula | C21H15FN2O4 | [1][2][3] |

| Molecular Weight | 378.36 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Purity | >98% (typically) | |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [2] |

Mechanism of Action and Signaling Pathways

This compound acts as a positive allosteric modulator of the mGlu1 receptor, a G-protein coupled receptor (GPCR). As a PAM, it does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This compound is a blood-brain barrier penetrant compound with EC50 values of 25.7 nM for human mGlu1 and 31 nM for rat mGlu1.[2][3]

The activation of the mGlu1 receptor by glutamate, enhanced by this compound, initiates several downstream signaling cascades. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Beyond the canonical pathway, mGlu1 receptor activation can also lead to G-protein-independent signaling, notably through β-arrestin-1. This can result in the sustained phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

This compound has been characterized in a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vivo Assays

This assay is used to assess the potential antipsychotic-like effects of this compound.

-

Animals: Male C57BL/6J mice are typically used.

-

Housing: Animals are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: Locomotor activity is monitored in open-field chambers equipped with photobeam arrays to detect movement.

-

Procedure:

-

Mice are habituated to the testing room for at least 60 minutes prior to the experiment.

-

Mice are then placed in the open-field chambers for a 30-minute habituation period.

-

Following habituation, mice are administered this compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle (e.g., 10% Tween 80 in saline).

-

After a pretreatment period (e.g., 30 minutes), mice are challenged with d-amphetamine (e.g., 2-3 mg/kg, i.p.).

-

Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).

-

-

Data Analysis: Total distance traveled or the number of beam breaks are quantified and compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients.

-

Animals: Male C57BL/6J mice.

-

Apparatus: Startle response chambers equipped with a load cell platform to measure the startle reflex and a high-frequency speaker to deliver acoustic stimuli.

-

Procedure:

-

Mice are habituated to the testing room for at least 60 minutes.

-

Each mouse is placed in a startle chamber and allowed a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

-

Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 73, 76, 79, 82, or 85 dB, 20 ms duration) precedes the startling pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only.

-

-

This compound or vehicle is administered prior to the test session as described in the hyperlocomotion assay.

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100].

In Vitro and Ex Vivo Assays

FSCV is used to measure real-time changes in dopamine (B1211576) concentration in the brain.

-

Preparation:

-

Animals: Male C57BL/6J mice.

-

Brain Slices: Mice are anesthetized, and brains are rapidly removed and placed in ice-cold cutting solution. Coronal slices (e.g., 300 µm thick) containing the striatum are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32°C for at least 1 hour.

-

-

Recording:

-

A slice is transferred to a recording chamber continuously perfused with aCSF at 32°C.

-

A carbon-fiber microelectrode is placed in the dorsal striatum.

-

A stimulating electrode is positioned to evoke dopamine release from nerve terminals.

-

A triangular voltage waveform is applied to the carbon-fiber electrode to detect dopamine oxidation and reduction currents.

-

Baseline dopamine release is established by delivering electrical stimulations (e.g., single pulses or trains).

-

This compound is then bath-applied to the slice, and the stimulation protocol is repeated to measure its effect on dopamine release.

-

-

Data Analysis: The oxidation current is converted to dopamine concentration based on calibration curves. Changes in evoked dopamine release are quantified and compared before and after drug application.

This technique is used to measure the electrical properties of individual neurons and the effects of this compound on synaptic transmission.

-

Preparation: Brain slices are prepared as described for FSCV.

-

Recording:

-

A neuron (e.g., a medium spiny neuron in the striatum) is visualized using a microscope with differential interference contrast optics.

-

A glass micropipette filled with an internal solution is carefully brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette and the membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or measurement of the membrane potential (current-clamp).

-

Synaptic currents (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs) are evoked by electrical stimulation of afferent fibers.

-

After establishing a stable baseline of synaptic responses, this compound is bath-applied, and changes in synaptic currents are recorded.

-

-

Data Analysis: The amplitude, frequency, and kinetics of synaptic currents are analyzed to determine the effect of this compound on synaptic transmission.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

References

VU6004909: A Technical Guide for Researchers

An In-depth Examination of the mGlu1 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This document details its chemical properties, mechanism of action, key experimental data, and relevant in-vivo experimental protocols.

Core Compound Information

This compound is a potent, selective, and brain-penetrant mGlu1 PAM that has demonstrated efficacy in preclinical models of psychosis. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1860797-76-7 | [1] |

| Molecular Weight | 378.35 g/mol | [2] |

| Chemical Formula | C21H15FN2O | [2] |

Quantitative In Vitro and In Vivo Data

This compound has been characterized across a range of assays to determine its potency, selectivity, and in vivo effects. The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Species | EC50 | Reference |

| mGlu1 Receptor Activation | Human | 25.7 nM | [1][2] |

| mGlu1 Receptor Activation | Rat | 31 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Treatment | Effect | Reference |

| Amphetamine-Induced Hyperlocomotion | Mouse | 4 mg/kg Amphetamine + 60 mg/kg this compound | Attenuation of hyperlocomotion | [3] |

| Amphetamine-Induced Prepulse Inhibition (PPI) Deficit | Mouse | 4 mg/kg Amphetamine + 30 mg/kg this compound | Reversal of PPI deficit | [3] |

| Amphetamine-Induced Prepulse Inhibition (PPI) Deficit | Mouse | 4 mg/kg Amphetamine + 60 mg/kg this compound | Reversal of PPI deficit | [3] |

| Striatal Dopamine (B1211576) Release (in vivo FSCV) | Mouse | 60 mg/kg this compound | Significant reduction in dopamine release | [3] |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at the mGlu1 receptor. This means it does not bind to the same site as the endogenous ligand, glutamate, but to a different, allosteric site. This binding event enhances the receptor's response to glutamate. The canonical signaling pathway for mGlu1 receptors involves coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Caption: mGlu1 receptor signaling pathway activated by glutamate and potentiated by this compound.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and extension of these findings.

In Vivo Fast-Scan Cyclic Voltammetry (FSCV) in the Mouse Striatum

This protocol details the measurement of electrically evoked dopamine release in the dorsolateral striatum of anesthetized mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Urethane (B1682113) or isoflurane (B1672236) for anesthesia

-

Carbon fiber microelectrodes

-

Ag/AgCl reference electrode

-

Bipolar stimulating electrode

-

Stereotaxic apparatus

-

FSCV data acquisition system

-

Artificial cerebrospinal fluid (aCSF) for calibration

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., urethane 1.5 g/kg, i.p. or isoflurane).

-

Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame.

-

Electrode Implantation:

-

Implant the bipolar stimulating electrode in the medial forebrain bundle (MFB).

-

Implant the carbon fiber working electrode in the dorsolateral striatum.

-

Place the Ag/AgCl reference electrode in a contralateral position.

-

-

Electrochemical Recordings:

-

Apply a triangular waveform to the carbon fiber electrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s).

-

Record baseline dopamine release by applying electrical stimulation to the MFB (e.g., 60 Hz, 350 µA, 2-4 ms (B15284909) pulses for 2 s).

-

-

Drug Administration: Administer this compound (e.g., 60 mg/kg, i.p.) or vehicle.

-

Data Acquisition: Continue to record evoked dopamine release at regular intervals (e.g., every 5-10 minutes) for a designated period post-injection.

-

Data Analysis: Analyze the collected data to determine the effect of this compound on the amplitude and kinetics of dopamine release and uptake.

-

Electrode Calibration: Post-experiment, calibrate the carbon fiber electrode using known concentrations of dopamine in aCSF.

Amphetamine-Induced Hyperlocomotion in Mice

This protocol describes a behavioral assay to assess the antipsychotic-like potential of this compound.

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.

Materials:

-

This compound

-

d-Amphetamine sulfate

-

Vehicle for both compounds (e.g., saline, 10% Tween 80)

-

Adult male mice

-

Locomotor activity chambers equipped with infrared beams

Procedure:

-

Habituation: Habituate the mice to the locomotor activity chambers for at least 30-60 minutes for 2-3 days prior to the test day to reduce novelty-induced hyperactivity.

-

Treatment Groups: On the test day, divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound + Amphetamine).

-

Pre-treatment: Administer this compound (e.g., 10, 30, 60 mg/kg, i.p.) or its vehicle.

-

Acclimation: Return the animals to their home cages or the test chambers for a pre-treatment period (e.g., 30-60 minutes).

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 4 mg/kg, s.c.) or saline.

-

Locomotor Activity Recording: Immediately place the animals back into the locomotor activity chambers and record their activity for 90-120 minutes.

-

Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity levels between the different treatment groups.

References

Preclinical Profile of VU6004909: A Novel mGlu1 Positive Allosteric Modulator for Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Preclinical evidence strongly suggests its potential as a novel therapeutic for schizophrenia. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its in vitro and in vivo pharmacology, mechanism of action, and efficacy in rodent models of schizophrenia. The data herein is intended to provide researchers and drug development professionals with a detailed understanding of the preclinical profile of this compound.

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the mGlu1 receptor. As a positive allosteric modulator, it enhances the receptor's response to the endogenous ligand, glutamate, rather than activating it directly.

Potency and Selectivity

Quantitative data on the in vitro pharmacology of this compound is summarized in the table below. The compound shows nanomolar potency at both human and rat mGlu1 receptors.

| Parameter | Species | Value | Reference |

| EC50 | Human mGlu1 | 25.7 nM | [1] |

| EC50 | Rat mGlu1 | 31 nM | [1] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Comprehensive data from a broad panel of CNS receptors (Ki values) to fully characterize the selectivity profile of this compound is not publicly available at this time. However, it has been reported to be inactive at mGlu2, mGlu3, mGlu5, mGlu7, and mGlu8 receptors, with an EC50 greater than 10 µM at the mGlu4 receptor.[2]

Pharmacokinetics

This compound is a blood-brain barrier penetrant compound, a critical characteristic for a centrally acting therapeutic. Detailed pharmacokinetic parameters in rodents are limited in the public domain, but some key information has been reported.

| Parameter | Species | Value | Reference |

| Tmax (Time to maximum concentration) | Mouse | 40 minutes | [2] |

Mechanism of Action: A Novel Approach to Modulating Dopamine (B1211576)

The antipsychotic-like effects of this compound are believed to be mediated through a novel mechanism involving the interplay between the glutamatergic and cholinergic systems, ultimately leading to a reduction in striatal dopamine release. This is significant because hyperactive dopamine signaling in the striatum is a key neurobiological feature of psychosis in schizophrenia.

The proposed signaling pathway is as follows:

-

Co-activation of mGlu1 and M4 Receptors: The efficacy of M4 muscarinic acetylcholine (B1216132) receptor agonists and positive allosteric modulators in reducing striatal dopamine release is dependent on the co-activation of mGlu1 receptors.[3][4]

-

G-Protein Signaling: M4 receptors are coupled to Gαi/o proteins, while mGlu1 receptors are coupled to Gαq/11 proteins.[3]

-

Endocannabinoid Mobilization: The concurrent activation of these two distinct G-protein signaling pathways leads to the synthesis and release of endocannabinoids (e.g., 2-arachidonoylglycerol (B1664049) or 2-AG) from postsynaptic neurons in the striatum.

-

Retrograde Signaling and Dopamine Inhibition: These endocannabinoids act as retrograde messengers, traveling back to and activating presynaptic CB2 cannabinoid receptors located on dopamine terminals. This activation of CB2 receptors inhibits the release of dopamine.

This mechanism provides a localized and indirect way to dampen hyperdopaminergic states in the striatum without directly blocking dopamine receptors, which is the mechanism of action of current antipsychotic medications and is associated with significant side effects.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

In Vivo Efficacy in Schizophrenia Models

This compound has demonstrated antipsychotic-like efficacy in well-established rodent models that are predictive of clinical efficacy for the positive symptoms of schizophrenia.

Amphetamine-Induced Hyperlocomotion

Amphetamine administration increases locomotor activity in rodents by inducing dopamine release, modeling the hyperdopaminergic state associated with psychosis. This compound has been shown to attenuate this amphetamine-induced hyperlocomotion, suggesting an ability to normalize dopamine-related behaviors.

Prepulse Inhibition (PPI) of the Startle Reflex

Prepulse inhibition is a measure of sensorimotor gating, the ability of the brain to filter out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents by dopamine agonists like amphetamine. This compound has been shown to reverse amphetamine-induced deficits in PPI, indicating a potential to improve the sensory filtering deficits seen in schizophrenia.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on the methods described by Yohn et al., 2020.[2]

In Vivo Fast-Scan Cyclic Voltammetry (FSCV)

-

Objective: To measure real-time changes in striatal dopamine release in response to this compound.

-

Animals: C57BL/6J mice.

-

Anesthesia: Urethane (1.5 g/kg, i.p.).

-

Surgical Procedure:

-

Animals are placed in a stereotaxic frame.

-

A carbon-fiber microelectrode is lowered into the dorsolateral striatum (DLS).

-

A stimulating electrode is implanted in the medial forebrain bundle (MFB).

-

-

Voltammetry Parameters:

-

A triangular waveform is applied to the carbon-fiber electrode (-0.4 V to +1.2 V and back to -0.4 V at 400 V/s).

-

Measurements are taken every 100 ms (B15284909).

-

-

Experimental Procedure:

-

A stable baseline of dopamine release is established by electrically stimulating the MFB every 5 minutes.

-

This compound (e.g., 60 mg/kg, i.p.) or vehicle is administered.

-

Dopamine release is monitored for a specified period post-injection.

-

Amphetamine-Induced Hyperlocomotion

-

Objective: To assess the effect of this compound on dopamine-agonist induced hyperactivity.

-

Animals: C57BL/6J mice.

-

Apparatus: Open field chambers equipped with photobeam arrays to track movement.

-

Experimental Procedure:

-

Mice are habituated to the open field chambers for 30 minutes.

-

This compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle is administered.

-

After a pretreatment period (e.g., 30 minutes), amphetamine (4 mg/kg, s.c.) is administered.

-

Locomotor activity is recorded for 60-90 minutes post-amphetamine injection.

-

Prepulse Inhibition (PPI) of the Startle Reflex

-

Objective: To evaluate the effect of this compound on sensorimotor gating deficits.

-

Animals: C57BL/6J mice.

-

Apparatus: Startle response chambers.

-

Experimental Procedure:

-

Mice are acclimated to the startle chambers with background white noise (e.g., 65 dB).

-

A series of trials are presented, including:

-

Pulse-alone trials (e.g., 120 dB startle stimulus).

-

Prepulse-pulse trials (e.g., a weaker acoustic stimulus of 73, 79, or 85 dB presented 100 ms before the 120 dB startle stimulus).

-

No-stimulus trials (background noise only).

-

-

This compound (e.g., 10, 30, 60 mg/kg, i.p.) or vehicle is administered prior to amphetamine (4 mg/kg, s.c.), which is given before the PPI test session.

-

PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

-

Preclinical Development Workflow

The development of a novel therapeutic for schizophrenia, such as this compound, typically follows a structured preclinical workflow.

Preclinical Drug Discovery and Development Workflow Diagram

Caption: A typical preclinical workflow for a CNS drug.

Conclusion and Future Directions

The preclinical data for this compound are compelling, highlighting its potential as a novel therapeutic for schizophrenia with a distinct mechanism of action from current antipsychotics. Its ability to modulate the glutamatergic system and indirectly regulate dopamine release offers a promising strategy for treating the positive symptoms of the disorder.

Further research is warranted to fully elucidate the preclinical profile of this compound. Specifically, a comprehensive in vitro selectivity panel and detailed pharmacokinetic studies in multiple species would be highly valuable. Additionally, exploring the efficacy of this compound in animal models of negative and cognitive symptoms of schizophrenia would provide a more complete picture of its therapeutic potential. The continued investigation of mGlu1 PAMs like this compound represents an exciting frontier in the development of next-generation treatments for schizophrenia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. forum.schizophrenia.com [forum.schizophrenia.com]

- 3. Frontiers | Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia [frontiersin.org]

- 4. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

VU6004909: A Technical Guide for Neuroscience Research

An In-depth Examination of a Potent and Selective mGlu1 Positive Allosteric Modulator

This guide provides a comprehensive technical overview of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This compound has emerged as a critical research tool for investigating the role of mGlu1 in various physiological and pathological processes within the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's pharmacological properties, experimental protocols for its use, and a summary of its key findings in neuroscience research.

Core Properties and Mechanism of Action

This compound is a potent, selective, and brain-penetrant mGlu1 PAM.[1][2] It enhances the receptor's response to the endogenous agonist glutamate, rather than directly activating the receptor itself. This allosteric modulation allows for a more nuanced potentiation of mGlu1 signaling, preserving the spatial and temporal dynamics of endogenous glutamatergic transmission. The activation of mGlu1 receptors is implicated in a range of neuronal functions, including synaptic plasticity, and has been identified as a potential therapeutic target for schizophrenia and other neuropsychiatric disorders.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic parameters.

Table 1: In Vitro Potency of this compound

| Species | Receptor | EC50 (nM) |

| Human | mGlu1 | 25.7[1][2] |

| Rat | mGlu1 | 31[1][2] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor Subtype | Activity | EC50 (µM) |

| mGlu2 | Inactive | >10[3] |

| mGlu3 | Inactive | >10[3] |

| mGlu4 | Inactive | >10[3] |

| mGlu5 | Inactive | >10 |

| mGlu7 | Inactive | >10[3] |

| mGlu8 | Inactive | >10[3] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data

| Parameter | Species | Value | Dosage/Route |

| Tmax | Mouse | 40 minutes | 60 mg/kg, i.p.[3] |

| Amphetamine-Induced Hyperlocomotion Reversal | Mouse | Significant attenuation | 60 mg/kg, i.p.[3][4] |

| Prepulse Inhibition (PPI) Deficit Reversal | Mouse | Dose-dependent reversal | 30 mg/kg and 60 mg/kg, i.p.[3] |

Signaling Pathway and Mechanism of Action

This compound potentiates the Gαq/11-coupled signaling cascade initiated by glutamate binding to the mGlu1 receptor. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. This signaling pathway is crucial for modulating neuronal excitability and synaptic transmission.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below.

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine (B1211576) Release

This protocol details the in vivo measurement of dopamine release in the dorsolateral striatum of anesthetized mice.

Materials:

-

This compound

-

Vehicle (10% Tween 80)

-

Isoflurane

-

Carbon-fiber microelectrode

-

Ag/AgCl reference electrode

-

Bipolar stimulating electrode

-

FSCV system

Procedure:

-

Anesthetize mice with isoflurane.

-

Implant a carbon-fiber microelectrode in the dorsolateral striatum and a bipolar stimulating electrode in the medial forebrain bundle.

-

Apply a triangular waveform voltage scan (-0.4 V to +1.3 V and back) at a rate of 400 V/s to the carbon-fiber electrode.

-

Evoke dopamine release by applying a biphasic current pulse (±450 µA, 60 Hz, 4 ms (B15284909) pulse width for 2 s) through the stimulating electrode.[3]

-

Allow a 5-minute recovery period between stimulations.[3]

-

Administer vehicle (10% Tween 80) or this compound (60 mg/kg, i.p.).[3]

-

Monitor and record dopamine release for at least 60 minutes post-administration.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) from layer V pyramidal neurons in the prelimbic prefrontal cortex (PL PFC).

Materials:

-

This compound

-

(S)-3,5-DHPG (mGlu1/5 agonist)

-

MTEP (mGlu5 negative allosteric modulator)

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipettes

Procedure:

-

Prepare acute brain slices containing the PL PFC.

-

Obtain whole-cell patch-clamp recordings from layer V pyramidal neurons.

-

Bath apply the mGlu5 NAM MTEP (3 µM) to isolate mGlu1 effects.[1]

-

Record baseline sEPSCs and sIPSCs.

-

Apply 3 µM DHPG to the bath to activate mGlu1/5 receptors.[1]

-

In a separate set of experiments, co-apply 3 µM DHPG with 10 µM this compound.

-

Analyze changes in the frequency and amplitude of sEPSCs and sIPSCs to determine the effect of this compound on the excitatory/inhibitory balance.

Behavioral Assays: Prepulse Inhibition (PPI)

This protocol outlines the assessment of sensorimotor gating using the PPI test in mice, a model relevant to schizophrenia research.

Materials:

-

This compound

-

Amphetamine

-

Vehicle (10% Tween 80)

-

Startle response measurement system

Procedure:

-

Acclimate mice to the startle chambers.

-

Administer this compound (10, 30, or 60 mg/kg, i.p.) or vehicle.

-

After a pretreatment period, administer amphetamine (4 mg/kg, s.c.) to induce a PPI deficit.[3]

-

The PPI session consists of a series of trials:

-

Pulse-alone trials (e.g., 120 dB startle stimulus).

-

Prepulse-pulse trials (e.g., a weaker acoustic prepulse followed by the 120 dB startle stimulus).

-

No-stimulus trials.

-

-

Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Experimental and Logical Workflow

The following diagrams illustrate the workflow for investigating the antipsychotic-like effects of this compound and the logical relationship between its mechanism of action and observed in vivo outcomes.

Summary of Key Findings and Applications

This compound serves as an invaluable tool for dissecting the complex roles of mGlu1 in the brain. Key findings from studies utilizing this compound include:

-

Antipsychotic-like Efficacy: this compound demonstrates antipsychotic-like effects in rodent models, such as reversing amphetamine-induced hyperlocomotion and deficits in prepulse inhibition.[3][4] These findings support the hypothesis that potentiation of mGlu1 signaling is a viable strategy for the treatment of psychosis.

-

Modulation of Dopamine Release: The compound has been shown to reduce dopamine release in the dorsolateral striatum.[3] This provides a mechanistic link between mGlu1 activation and the modulation of the dopaminergic system, which is dysregulated in schizophrenia.

-

Restoration of Cortical Inhibitory/Excitatory Balance: Electrophysiological studies have revealed that this compound can shift the balance of synaptic transmission towards inhibition in the prefrontal cortex.[1] This suggests a potential mechanism for ameliorating cortical dysfunction associated with neuropsychiatric disorders.

-

Interaction with Muscarinic Receptors: Research has uncovered a functional interplay between mGlu1 and M4 muscarinic receptors, where the antipsychotic-like effects of M4 activation are dependent on mGlu1 signaling. This compound has been instrumental in elucidating this cross-talk.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Barrier: A Technical Guide to the Blood-Brain Barrier Penetration of VU6004909

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6004909 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1), a critical target in the central nervous system (CNS) for potential therapeutic intervention in neurological and psychiatric disorders. A crucial characteristic for any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. This technical guide provides a comprehensive overview of the blood-brain barrier penetration of this compound, consolidating available data and outlining the experimental methodologies employed in its assessment. While direct quantitative pharmacokinetic data such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound are not publicly available, its ability to penetrate the BBB is strongly supported by its demonstrated in vivo activity in the CNS.[1][2][3]

Evidence of Blood-Brain Barrier Penetration

The capacity of this compound to cross the blood-brain barrier is inferred from its pharmacological effects in vivo following systemic administration. Studies have shown that intraperitoneal (i.p.) injection of this compound leads to significant modulation of CNS targets. For instance, this compound has been observed to reduce striatal dopamine (B1211576) release in mice, with a time to maximum effect (Tmax) of approximately 40 minutes, indicating that the compound reaches pharmacologically relevant concentrations in the brain.[3]

Quantitative Pharmacokinetic Data (Analog Compounds)

While specific Kp and Kp,uu values for this compound are not available in the literature, data from structurally related mGlu1 PAMs developed within the same research programs offer valuable insights into the expected CNS penetration profile for this chemical series. The following table summarizes the pharmacokinetic parameters for a representative analog, VU6024578/BI02982816.

| Compound | Species | Kp | Kp,uu | Reference |

| VU6024578/BI02982816 | Rat | 0.99 | 0.82 | [4] |

Kp : The ratio of the total concentration of a drug in the brain to that in the plasma at steady state. Kp,uu : The ratio of the unbound concentration of a drug in the brain to that in the plasma at steady state. This is considered the most relevant measure of BBB penetration as it reflects the concentration of the drug available to interact with its target.

The data for VU6024578/BI02982816, with a Kp,uu of 0.82, suggests that this class of compounds can achieve near-equal unbound concentrations in the brain and plasma, indicating efficient BBB penetration and minimal active efflux.

Experimental Protocols

The determination of blood-brain barrier penetration involves a series of in vivo and in vitro experiments. The following are detailed methodologies typically employed for compounds like this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the concentration-time profiles of the compound in plasma and brain tissue following systemic administration.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

Dosing:

-

The compound is formulated in a suitable vehicle (e.g., 10% Tween 80 in saline).

-

Administration is typically via intravenous (IV) bolus or intraperitoneal (i.p.) injection.

Sample Collection:

-

At predetermined time points post-dosing, animals are anesthetized.

-

Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

Immediately following blood collection, the animal is euthanized, and the brain is excised, rinsed with cold saline, blotted dry, and weighed.

-

All samples are stored at -80°C until analysis.

Sample Analysis:

-

Plasma and brain tissue are homogenized.

-

The compound is extracted from the plasma and brain homogenate using protein precipitation or liquid-liquid extraction.

-

Concentrations are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

-

Pharmacokinetic parameters, including Kp, are calculated from the concentration-time data.

-

To determine Kp,uu, the unbound fractions in plasma (fu,p) and brain tissue (fu,brain) are required.

Determination of Unbound Fraction

Objective: To measure the fraction of the compound that is not bound to plasma proteins or brain tissue.

Method: Equilibrium Dialysis

-

Plasma (fu,p): Plasma samples are dialyzed against a phosphate (B84403) buffer solution using a semi-permeable membrane. The concentrations of the compound in the plasma and buffer compartments are measured at equilibrium. The fu,p is calculated as the ratio of the buffer concentration to the plasma concentration.

-

Brain (fu,brain): Brain homogenate is dialyzed against a buffer solution in a similar manner to determine the unbound fraction in the brain.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's action and evaluation, the following diagrams, generated using the DOT language, visualize a simplified mGlu1 signaling pathway and a typical experimental workflow for assessing BBB penetration.

Caption: Simplified mGlu1 signaling pathway.

Caption: Experimental workflow for BBB penetration assessment.

Conclusion

This compound is a valuable research tool for probing the function of the mGlu1 receptor in the central nervous system. Its demonstrated in vivo efficacy following systemic administration provides strong evidence of its ability to penetrate the blood-brain barrier. While specific quantitative data on the BBB penetration of this compound are not publicly available, the pharmacokinetic profiles of analogous compounds suggest that molecules of this class can achieve favorable brain exposure. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of the CNS disposition of novel therapeutic candidates. Future studies detailing the complete pharmacokinetic profile of this compound, including its Kp and Kp,uu values, would be of significant benefit to the neuroscience research community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of VU6004909 in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU6004909 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1) that can penetrate the blood-brain barrier.[1] It has demonstrated efficacy in preclinical models of psychosis by reducing striatal dopamine (B1211576) release.[1][2] These application notes provide detailed protocols for the in vivo assessment of this compound in mice, focusing on its antipsychotic-like effects. The compound displays EC50 values of 25.7 nM and 31 nM for human and rat mGlu1, respectively.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vivo and in vitro studies.

| Parameter | Value | Species | Assay/Model | Reference |

| h mGlu1 EC50 | 25.7 nM | Human | In vitro | [1] |

| r mGlu1 EC50 | 31 nM | Rat | In vitro | [1] |

| Effective Dose (PPI) | 30 - 60 mg/kg, i.p. | Mouse | Amphetamine-induced Prepulse Inhibition Deficit | [3] |

| Effective Dose (Locomotion) | 60 mg/kg, i.p. | Mouse | Amphetamine-induced Hyperlocomotion | [2][3] |

| Vehicle | 10% Tween 80 in saline | Mouse | In vivo behavioral studies | [2] |

Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu1 receptor. Upon binding of the endogenous ligand glutamate, mGlu1 receptors, which are Gq-coupled, activate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). In the striatum, this signaling cascade ultimately leads to a reduction in dopamine release.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Mice

This protocol is designed to assess the antipsychotic-like potential of this compound by measuring its ability to reverse amphetamine-induced hyperactivity in mice.

Materials:

-

This compound

-

d-Amphetamine sulfate (B86663)

-

Vehicle: 10% Tween 80 in sterile saline

-

Sterile saline (0.9% NaCl)

-

Male C57BL/6J mice (8-12 weeks old)

-

Open field activity chambers

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

Procedure:

-

Animal Acclimation: House mice in groups with ad libitum access to food and water on a 12-hour light/dark cycle for at least one week before the experiment. Handle mice for several days prior to testing to minimize stress.

-

Drug Preparation:

-

Prepare this compound in the vehicle (10% Tween 80 in saline) to the desired concentrations (e.g., 10, 30, 60 mg/kg).

-

Dissolve d-amphetamine sulfate in sterile saline to a concentration of 0.4 mg/mL (for a 4 mg/kg dose in a 10 mL/kg injection volume).

-

-

Experimental Groups:

-

Group 1: Vehicle (i.p.) + Saline (s.c.)

-

Group 2: Vehicle (i.p.) + Amphetamine (4 mg/kg, s.c.)

-

Group 3: this compound (10 mg/kg, i.p.) + Amphetamine (4 mg/kg, s.c.)

-

Group 4: this compound (30 mg/kg, i.p.) + Amphetamine (4 mg/kg, s.c.)

-

Group 5: this compound (60 mg/kg, i.p.) + Amphetamine (4 mg/kg, s.c.)

-

-

Experimental Timeline:

-

Acclimate mice to the open field chambers for 30 minutes.

-

Administer this compound or vehicle via i.p. injection.

-

Return mice to their home cages.

-

After a 30-minute pretreatment period, administer amphetamine or saline via s.c. injection.

-

Immediately place the mice back into the open field chambers and record locomotor activity for 60-90 minutes.

-

-

Data Analysis:

-

Quantify total distance traveled, horizontal activity, and vertical activity.

-

Analyze data using a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test to compare treatment groups to the amphetamine/vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

This protocol assesses sensorimotor gating, a process that is deficient in schizophrenia and can be modeled in rodents. The ability of this compound to restore amphetamine-disrupted PPI is a measure of its antipsychotic-like potential.

Materials:

-

This compound

-

d-Amphetamine sulfate

-

Vehicle: 10% Tween 80 in sterile saline

-

Sterile saline (0.9% NaCl)

-

Male C57BL/6J mice (8-12 weeks old)

-

Startle response system (e.g., SR-LAB)

-

Animal scale

-

Syringes and needles for i.p. and s.c. injections

Procedure:

-

Animal Acclimation and Drug Preparation: Follow the same procedures as in the hyperlocomotion protocol.

-

Experimental Groups: Use the same grouping as in the hyperlocomotion protocol.

-

Experimental Timeline:

-

Administer this compound or vehicle via i.p. injection.

-

After a 20-minute pretreatment period, administer amphetamine or saline via s.c. injection.

-

After an additional 10 minutes, place the mice in the startle chambers.

-

Allow a 5-minute acclimation period with background noise (e.g., 65 dB).

-

The test session consists of startle trials (pulse alone) and prepulse-pulse trials.

-

Pulse: A 40 ms (B15284909), 120 dB burst of white noise.

-

Prepulse: 20 ms noise bursts at varying intensities (e.g., 73, 77, 81 dB) presented 100 ms before the startle pulse.

-

-

The session should begin and end with startle-alone trials to assess habituation. Trials should be presented in a pseudorandom order.

-

-

Data Analysis:

-

Calculate percent prepulse inhibition (%PPI) for each prepulse intensity as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

-

Analyze the data using a two-way ANOVA with treatment and prepulse intensity as factors. Follow up with post-hoc tests to compare specific group differences. A p-value < 0.05 is considered significant.

-

Storage and Handling

This compound stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[1]

Disclaimer

This document provides a general guideline for in vivo experiments with this compound. Researchers should optimize protocols based on their specific experimental conditions and institutional guidelines for animal care and use.

References

Application Notes and Protocols for VU6004909 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the recommended use of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), for in vivo rodent studies. This compound is a blood-brain barrier penetrant compound that has demonstrated efficacy in preclinical models of psychosis.[1] This document outlines recommended dosages, experimental protocols for common behavioral assays, and details the underlying signaling pathway of mGlu1 activation.

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGlu1 receptor.[1] It does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. The EC50 of this compound is 25.7 nM for human mGlu1 and 31 nM for rat mGlu1.[1] Activation of the Gαq/11-coupled mGlu1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic transmission. Notably, mGlu1 activation can reduce striatal dopamine (B1211576) release, a key mechanism underlying its antipsychotic-like effects.[2]

Recommended Dosages for Rodent Studies

The appropriate dosage of this compound can vary depending on the rodent species, the specific behavioral paradigm, and the desired therapeutic effect. The following tables summarize recommended starting doses based on published preclinical studies.

Table 1: Recommended Dosage of this compound in Mice

| Behavioral Assay | Route of Administration | Vehicle | Dose Range | Observed Effect | Reference |

| Prepulse Inhibition (PPI) | Intraperitoneal (i.p.) | 10% Tween 80 | 10 - 60 mg/kg | Dose-dependently reversed amphetamine-induced PPI deficits.[2][3] | [2][3] |

| Amphetamine-Induced Hyperlocomotion | Intraperitoneal (i.p.) | 10% Tween 80 | 60 mg/kg | Attenuated amphetamine-induced hyperlocomotion.[2] | [2] |

| Dopamine Release (in vivo microdialysis) | Intraperitoneal (i.p.) | 10% Tween 80 | 60 mg/kg | Reduced striatal dopamine release.[2] | [2] |

Table 2: Recommended Dosage of a Structurally Related mGlu1 PAM (Compound 19d) in Rats

Note: While specific dosage data for this compound in rats is limited in the reviewed literature, the following data for a closely related and potent mGlu1 PAM, referred to as "19d" or "VU6024578", provides a valuable reference for dose selection.

| Behavioral Assay | Route of Administration | Vehicle | Dose Range | Observed Effect | Reference |

| Amphetamine-Induced Hyperlocomotion | Oral (p.o.) | 10% Tween 80 in H2O | 3 - 10 mg/kg | Dose-dependently reversed amphetamine-induced hyperlocomotion. | [4] |

| Novel Object Recognition (MK-801 induced deficit) | Oral (p.o.) | 10% Tween 80 | 10 mg/kg | Reversed MK-801-induced deficits in novel object recognition. | [4] |

Experimental Protocols

Prepulse Inhibition (PPI) in Mice

Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be modeled in rodents by disruption with psychostimulants like amphetamine.

Materials:

-

This compound

-

10% Tween 80 in sterile saline (Vehicle)

-

Amphetamine sulfate

-

Startle response measurement system (e.g., SR-LAB)

-

Male C57BL/6J mice (8-10 weeks old)

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound (10, 30, or 60 mg/kg, i.p.) or vehicle.

-

30 minutes after this compound administration, administer amphetamine (4 mg/kg, s.c.) or saline.

-

-

PPI Testing: 5 minutes after amphetamine administration, place the mice in the startle chambers.

-

Allow a 5-minute acclimation period in the chamber with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse alone: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

-

Prepulse + Pulse: A non-startling prepulse stimulus (e.g., 74, 78, 82, or 86 dB, 20 ms duration) presented 100 ms before the startling pulse.

-

No stimulus: Background noise only.

-

-

-

Data Analysis: Calculate the percentage of prepulse inhibition for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse alone trial)] x 100.

Amphetamine-Induced Hyperlocomotion in Mice

Objective: To evaluate the potential antipsychotic-like activity of this compound by measuring its ability to attenuate the locomotor-activating effects of amphetamine.

Materials:

-

This compound

-

10% Tween 80 in sterile saline (Vehicle)

-

Amphetamine sulfate

-

Open field arenas equipped with automated activity monitoring systems.

-

Male C57BL/6J mice (8-10 weeks old)

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Habituation: Place mice in the open field arenas and allow them to habituate for 30-60 minutes.

-

Drug Administration:

-

Administer this compound (60 mg/kg, i.p.) or vehicle.

-

30 minutes after this compound administration, administer amphetamine (4 mg/kg, s.c.) or saline.

-

-

Locomotor Activity Monitoring: Immediately after amphetamine injection, return the mice to the open field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

Data Analysis: Analyze the total distance traveled or the number of beam breaks in 5- or 10-minute intervals. Compare the activity levels between the different treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

Caption: mGlu1 Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflows for Rodent Behavioral Assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]

Preparing a VU6004909 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of stock solutions of VU6004909, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Accurate preparation of this stock solution is critical for ensuring the reliability and reproducibility of experimental results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 378.35 g/mol | [1] |

| Formula | C₂₁H₁₅FN₂O₄ | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in DMSO | 6.67 mg/mL (17.63 mM) | [1] |

| CAS Number | 1860797-76-7 | [1] |

Application Notes

This compound is a potent and selective mGlu1 PAM with blood-brain barrier penetration, making it a valuable tool for in vitro and in vivo studies of schizophrenia and other neurological disorders.[1] Due to its hydrophobic nature, DMSO is the recommended solvent for preparing stock solutions.

Important Considerations:

-

DMSO Quality: Use anhydrous or high-purity DMSO to prepare the stock solution. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[1] It is best to use a fresh, unopened bottle of DMSO.

-

Solubility Enhancement: To achieve the maximum solubility of 17.63 mM, warming the solution to 60°C and using an ultrasonic bath is recommended.[1]

-

Final DMSO Concentration: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically less than 0.5%) to avoid cytotoxicity.[2] For in vivo studies, the final DMSO concentration in the working solution should ideally be 2% or lower to minimize toxicity.[2]

-

Storage: Properly stored stock solutions are crucial for maintaining the compound's activity. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3]

Recommended Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve the desired working concentrations for various experimental assays.

Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, or opaque microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heating block capable of reaching 60°C

-

Ultrasonic bath

-

Calibrated micropipettes and sterile tips

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Step-by-Step Procedure

-

Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 0.001 L * 378.35 g/mol * 1000 mg/g = 3.7835 mg

-

-

Weigh the this compound powder. Using a calibrated analytical balance, carefully weigh out 3.7835 mg of this compound powder and place it in a sterile amber or opaque microcentrifuge tube.

-

Add DMSO. Add 1 mL of anhydrous or high-purity DMSO to the tube containing the this compound powder.

-

Mix thoroughly. Vortex the tube for 1-2 minutes to facilitate dissolution.

-

Warm the solution. Place the tube in a water bath or on a heating block set to 60°C for 5-10 minutes.[1]

-

Ultrasonicate. Following warming, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]

-

Visually inspect. After ultrasonication, visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

-

Aliquot. Dispense the stock solution into smaller, single-use, sterile amber or opaque vials. The volume of each aliquot should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

-

Store. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

Dilution of Stock Solution

For cellular assays, the 10 mM stock solution can be serially diluted in cell culture media to the desired final concentration. Remember to prepare a vehicle control using the same final concentration of DMSO as in the experimental conditions.

Example Dilution Calculation for a 10 µM Final Concentration:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution.

-

Take 1 µL of the 10 mM this compound stock solution.

-

Add it to 999 µL of your cell culture medium or assay buffer.

-

Mix thoroughly before adding to your cells or assay.

This will result in a final DMSO concentration of 0.1%.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

-